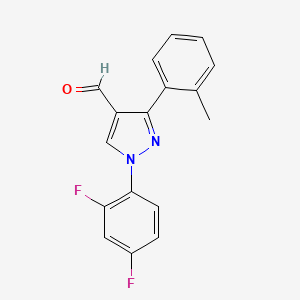

1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O/c1-11-4-2-3-5-14(11)17-12(10-22)9-21(20-17)16-7-6-13(18)8-15(16)19/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYWBCGUCAECDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications.

- Molecular Formula : C17H12F2N2O

- Molecular Weight : 314.29 g/mol

- CAS Number : 618102-18-4

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The pyrazole ring is a key pharmacophore, known for its diverse biological properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

In vitro assays indicated that these compounds can induce apoptosis and inhibit cell proliferation. Specifically, one study reported that certain pyrazole derivatives could enhance caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 µM, indicating their potential as apoptosis inducers in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |

| 10c | HepG2 | <10 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds exhibit antibacterial and antifungal activities, potentially making them candidates for new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. Compounds related to our target have shown to inhibit COX enzymes, which are critical in the inflammatory process. For example, some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Case Studies

- Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their effects on breast cancer cells (MDA-MB-231). The most promising compounds induced significant morphological changes and increased apoptosis markers at low concentrations .

- Anti-inflammatory Evaluation : Another investigation focused on the anti-inflammatory effects of pyrazole analogs. The results indicated substantial inhibition of COX-2 with selectivity over COX-1, suggesting these compounds could serve as safer alternatives to traditional NSAIDs .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, particularly as an anti-inflammatory agent. It has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The structure allows for effective interaction with these enzymes, providing potential therapeutic benefits in treating conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

Research indicates that derivatives of pyrazole compounds, including 1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde, show significant antioxidant activity. This activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), which measures the ability to scavenge free radicals .

Synthetic Utility

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing hydrazines and aldehydes or ketones under acidic or basic conditions to form the pyrazole ring.

- Functionalization Strategies : Modifying existing pyrazole derivatives to enhance biological activity or alter physical properties.

These synthetic pathways allow for the generation of a wide range of pyrazole derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Industrial Applications

Agricultural Chemistry

Compounds similar to this compound have been explored for their potential as agrochemicals. Their ability to act as herbicides or fungicides is attributed to their structural features that allow interaction with biological targets in pests and pathogens .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results demonstrated a significant reduction in inflammatory markers in vitro and in vivo models, suggesting its potential use in developing new anti-inflammatory drugs .

Case Study 2: Antioxidant Evaluation

In another research project focusing on antioxidant properties, this compound was tested alongside other pyrazole derivatives. The findings indicated that it exhibited comparable antioxidant activity to well-known antioxidants like vitamin C, highlighting its potential application in nutraceuticals and functional foods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.